molecular formula C10H17N3O3 B2924722 1-(4-Methoxypiperidine-1-carbonyl)imidazolidin-2-one CAS No. 2097931-39-8

1-(4-Methoxypiperidine-1-carbonyl)imidazolidin-2-one

Cat. No.: B2924722
CAS No.: 2097931-39-8
M. Wt: 227.264
InChI Key: SWXJSMYAZJJIPX-UHFFFAOYSA-N
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Description

1-(4-Methoxypiperidine-1-carbonyl)imidazolidin-2-one (CAS 2097931-39-8) is an organic compound with the molecular formula C10H17N3O3 and a molecular weight of 227.26 g/mol . Its structure features a 4-methoxypiperidine moiety linked via a carbonyl group to an imidazolidin-2-one ring, as represented by the SMILES string COC1CCN(C(=O)N2CCNC2=O)CC1 . This specific structure places it in the class of substituted piperidine carboxamides, which are of significant interest in medicinal chemistry for their potential as biologically active agents. Piperidine-carboxamide scaffolds have been investigated for various pharmaceutical applications. For instance, structurally related compounds have been explored as inhibitors of enzymes like 11-beta-Hydroxysteroid Dehydrogenase Type 1 for the potential treatment of metabolic syndrome and type 2 diabetes . Other piperidine derivatives have been developed as complement factor B inhibitors and as antagonists for adenosine receptors . The presence of the imidazolidin-2-one ring further enhances its value as a versatile building block in organic synthesis and drug discovery. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-(4-methoxypiperidine-1-carbonyl)imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O3/c1-16-8-2-5-12(6-3-8)10(15)13-7-4-11-9(13)14/h8H,2-7H2,1H3,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWXJSMYAZJJIPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C(=O)N2CCNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxypiperidine-1-carbonyl)imidazolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methoxypiperidine with an isocyanate derivative to form the intermediate, which then undergoes cyclization to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the cyclization process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxypiperidine-1-carbonyl)imidazolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-(4-Methoxypiperidine-1-carbonyl)imidazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic the structure of natural ligands, allowing the compound to bind to active sites and modulate biological pathways. The imidazolidin-2-one ring can further stabilize these interactions, enhancing the compound’s efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

A comparative analysis of structurally related imidazolidin-2-one derivatives highlights the impact of substituents on biological activity, synthesis efficiency, and physicochemical properties. Key examples include:

Compound Name Substituents/Modifications Biological Activity Synthesis Yield/Notes Reference
1-(4-Methoxypiperidine-1-carbonyl)imidazolidin-2-one 4-Methoxypiperidine, carbonyl linker Anti-Alzheimer’s (AChE inhibition) Optimized via benzylation and coupling
1-(2-Pyridyl)imidazolidin-2-one Pyridine substituent Cytotoxic (LCLC-103H, A-427 cell lines) Low yield (α-ureation, ΔG‡ = 25.9 kcal/mol)
Niridazole 5-Nitro-thiazole substituent Antischistosomal High oral bioavailability
1-(Isoquinolin-3-yl)imidazolidin-2-one Isoquinoline substituent Fluorescent properties, Cu(II) complexation Yield: 61% (optimized stoichiometry)
Donepezil derivatives Indanone replaced with imidazolidinone Anti-Alzheimer’s (comparable to donepezil) Improved AChE inhibition (IC₅₀ < 10 nM)

Physicochemical Properties

  • Fluorescence: 1-(Isoquinolin-3-yl)imidazolidin-2-one exhibits strong fluorescence (λₑₘ = 450 nm), attributed to extended π-conjugation. The target compound’s methoxypiperidine group may quench fluorescence due to electron-donating effects .
  • Crystallography: Imidazolidin-2-one derivatives adopt non-planar conformations with intramolecular N–H···O hydrogen bonds. For example, 1-[(6-chloropyridin-3-yl)methyl]imidazolidin-2-one forms inversion dimers (N···O distance = 2.89 Å), stabilizing the crystal lattice .

Key Research Findings

  • SAR Studies: The 4-methoxy group on piperidine enhances AChE inhibition by 30% compared to non-substituted analogues, likely due to improved hydrophobic interactions .
  • Synthetic Challenges : Benzylation of the imidazolidin-2-one core requires precise stoichiometry (3:1 excess of benzylating agent) to avoid di-substituted byproducts (e.g., 4a ) .
  • Therapeutic Potential: Copper complexes of imidazolidin-2-one derivatives show promise as anticancer agents (e.g., C2 inhibits A549 cells with IC₅₀ = 8.2 μM) but may lack CNS penetration due to high molecular weight .

Biological Activity

1-(4-Methoxypiperidine-1-carbonyl)imidazolidin-2-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12_{12}H16_{16}N2_{2}O2_{2}
  • CAS Number : 2097931-39-8

The compound features a methoxypiperidine moiety and an imidazolidinone ring, which contribute to its unique biological properties.

The mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific molecular targets such as enzymes and receptors. The piperidine component may enhance binding affinity, while the imidazolidinone structure could facilitate interactions with biological membranes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of imidazolidinones, including this compound, display broad-spectrum antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, a related study demonstrated that imidazolidine derivatives could effectively combat multidrug-resistant bacterial strains by disrupting bacterial membranes .
  • Anticancer Potential : Some imidazolidinone derivatives have shown promise in inhibiting cancer cell proliferation. The structural modifications in similar compounds have been linked to enhanced cytotoxicity against various cancer cell lines .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antibacterial efficacy of various imidazolidine derivatives, including this compound. The results indicated that compounds with similar structures exhibited minimum inhibitory concentrations (MICs) as low as 6 μg/mL against resistant strains like MRSA. These findings highlight the potential of this compound in developing new antibiotics .

Case Study 2: Pharmacological Profiling

In a pharmacological study, compounds structurally related to this compound were assessed for their effects on muscarinic receptors. The results showed that some derivatives acted as selective agonists for muscarinic M1 and M4 receptors, suggesting potential therapeutic applications in treating neurological disorders .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other related compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityMuscarinic Activity
This compoundModeratePotentialSelective Agonist
Imidazolidine derivative AHighModerateNon-selective
Imidazolidine derivative BLowHighNon-selective

Q & A

Basic: What synthetic routes are recommended for preparing 1-(4-Methoxypiperidine-1-carbonyl)imidazolidin-2-one, and how can reaction conditions be optimized?

Methodological Answer:
The compound can be synthesized via a two-step approach:

Urea Formation : React 4-methoxypiperidine with an isocyanate derivative (e.g., chloroethyl isocyanate) in an aprotic solvent like toluene to form an intermediate urea .

Cyclization : Use a strong base (e.g., NaH) in DMF/THF to cyclize the urea into the imidazolidin-2-one core .
Optimization Tips :

  • Solvent Choice : Polar aprotic solvents (DMF, THF) enhance cyclization efficiency.
  • Temperature : Cyclization proceeds best at 60–80°C under inert atmosphere .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) yields >95% purity .

Basic: How is the structural conformation of this compound validated experimentally?

Methodological Answer:

  • X-ray Crystallography : Resolve non-planar geometry caused by steric interactions between the 4-methoxypiperidine and imidazolidin-2-one moieties .
  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substituent connectivity (e.g., methoxy proton at δ ~3.3 ppm; carbonyl carbon at ~160 ppm) .
    • IR Spectroscopy : Detect carbonyl stretching vibrations (~1700 cm⁻¹) .

Advanced: What pharmacological activities have been observed in structurally related imidazolidin-2-one derivatives, and how might these inform research on the target compound?

Methodological Answer:

  • Anti-Alzheimer’s Activity : Analogues with 4-methoxybenzyl groups show acetylcholinesterase inhibition (IC₅₀ ~50 nM) via π-π stacking and hydrogen bonding .
  • Anticancer Potential : Derivatives with halogenated aryl groups inhibit kinase pathways (e.g., EML4-ALK in lung cancer, IC₅₀ ~100 nM) .
  • SARS-CoV-2 Mpro Inhibition : Chlorobenzyl-substituted analogues exhibit inhibitory activity (Ki ~1.2 µM) through covalent binding to the protease active site .
    Research Strategy :
  • Perform in vitro enzyme assays (e.g., acetylcholinesterase, kinases) to validate target engagement.
  • Use molecular docking (AutoDock Vina) to predict binding modes .

Advanced: How can computational chemistry aid in predicting the metabolic stability and toxicity of this compound?

Methodological Answer:

  • ADMET Prediction : Tools like SwissADME predict:
    • Metabolic Sites : Demethylation of the 4-methoxy group (major pathway) .
    • Toxicity Alerts : Check for reactive intermediates (e.g., epoxides) using Derek Nexus .
  • MD Simulations : Assess binding stability with target proteins (e.g., >50 ns simulations in GROMACS) .
    Validation : Compare predictions with in vitro microsomal stability assays (e.g., human liver microsomes) .

Advanced: How do structural modifications (e.g., substituent changes on the piperidine ring) affect bioactivity, and what SAR trends are observed?

Methodological Answer:

  • Key SAR Trends :
    • Methoxy Group : Enhances blood-brain barrier penetration (logP reduction by ~0.5 units) .
    • Piperidine Substituents : Bulky groups (e.g., benzyl) improve target selectivity but reduce solubility .
  • Experimental Design :
    • Synthesize analogues with varied substituents (e.g., 4-ethoxy, 4-fluoro).
    • Correlate logP (HPLC-measured) with cellular uptake (Caco-2 permeability assay) .

Basic: What analytical techniques are critical for assessing purity and stability during storage?

Methodological Answer:

  • HPLC-MS : Quantify purity (>98%) and detect degradation products (e.g., hydrolyzed carbonyl) .
  • Stability Studies :
    • Forced Degradation : Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks .
    • Storage : Store at –20°C in amber vials under argon to prevent oxidation .

Advanced: How can contradictory data on synthetic yields or bioactivity be systematically resolved?

Methodological Answer:

  • Yield Discrepancies :
    • Reproducibility Checks : Standardize anhydrous conditions (e.g., molecular sieves in DMF) .
    • Byproduct Analysis : Use LC-HRMS to identify side products (e.g., over-alkylation) .
  • Bioactivity Variability :
    • Assay Validation : Include positive controls (e.g., donepezil for acetylcholinesterase) .
    • Dose-Response Curves : Calculate EC₅₀ values in triplicate to confirm potency trends .

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